N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide
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Description
“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group connected to an amine group . They are typically crystalline and many important drugs contain the sulfonamide group .
Scientific Research Applications
Design and Synthesis of Benzimidazole Derivatives
- Summary of Application: A similar compound, a benzimidazole derivative with a 4-(methylsulfonyl)phenyl pharmacophore, was designed and synthesized. These compounds were evaluated as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) .
- Methods of Application: The compounds were evaluated in vitro as COX-1/COX-2 inhibitors. Furthermore, the synthesized compounds were also evaluated in vivo for their anti-inflammatory activity and ulcerogenic liability .
- Results or Outcomes: Several compounds showed selective inhibition to the COX-2 isozyme. The tested compounds also have shown good anti-inflammatory activity .
Use as a Reagent in Organic Synthesis
- Summary of Application: While not the exact compound, a similar compound, N-(ethylsulfonyl)-DL-proline, is available for purchase and could potentially be used as a reagent in organic synthesis .
- Results or Outcomes: The outcomes would depend on the specific reaction conditions and the other reactants involved .
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-11-3-4-13-5-8-15(12-17(13)20)19-26(23,24)16-9-6-14(18)7-10-16/h5-10,12,19H,2-4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSDOPUBFLXLCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide |
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